3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
3-(3-Fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a bicyclic compound featuring a cyclopenta[b]thiophene core substituted with an amine group at position 2 and a 3-fluoro-4-methylbenzoyl moiety at position 2. Its molecular formula is C₁₅H₁₄FNO₃S (derived from structural analogs in ) .
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-fluoro-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-8-5-6-9(7-11(8)16)14(18)13-10-3-2-4-12(10)19-15(13)17/h5-7H,2-4,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSEYVYDVLTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step organic reactionsThe fluorine and methyl substituents are then introduced via selective halogenation and alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The introduction of halogens (Br, Cl) or trifluoromethyl groups increases molecular weight compared to the parent benzoyl derivative. The target compound’s molecular weight (291.34 g/mol) is intermediate, reflecting the combined effects of fluorine and methyl groups .
- The 5-chloropyridine-2-carbonyl variant (278.76 g/mol) has a lower molecular weight due to the nitrogen-containing heterocycle .
Chloro vs. Bromo: Chlorine (electronegativity: 3.0) and bromine (2.8) differ in their electronic effects, which may influence reactivity in cross-coupling reactions or binding interactions .
Hazard Profiles :
- Only the 4-chloro derivative (CAS 304018-04-0) is explicitly labeled as an irritant (Xi), highlighting the need for careful handling . Data on other compounds’ safety profiles remain unreported.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
